N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine
Description
N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine (CAS: 133024-90-5) is a carbobenzyloxy (Cbz)-protected amine derivative with two methylsulfonyloxy (mesyloxy) groups on its ethyl arms. Its molecular formula is C₁₄H₂₁NO₈S₂, with a molecular weight of 395.4 g/mol. This compound is characterized as a clear, colorless to pale yellow liquid, used primarily as a fine chemical intermediate and blocking agent in organic synthesis . The mesyloxy groups act as leaving groups, enabling nucleophilic substitution reactions, while the Cbz group provides amine protection under various reaction conditions, except hydrogenolysis.
Properties
IUPAC Name |
2-[2-methylsulfonyloxyethyl(phenylmethoxycarbonyl)amino]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO8S2/c1-24(17,18)22-10-8-15(9-11-23-25(2,19)20)14(16)21-12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMPFAMQTGLSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447037 | |
| Record name | {[(Benzyloxy)carbonyl]azanediyl}di(ethane-2,1-diyl) dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133024-90-5 | |
| Record name | {[(Benzyloxy)carbonyl]azanediyl}di(ethane-2,1-diyl) dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of N-Cbz-Diethanolamine
The core reaction involves treating N-Cbz-diethanolamine with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA). The general equation is:
Key parameters include:
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Stoichiometry : A 2:1 molar ratio of MsCl to N-Cbz-diethanolamine ensures complete bis-sulfonylation.
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to solubilize reactants and control reaction kinetics.
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Temperature : Reactions are conducted at 0–5°C initially to mitigate exothermicity, followed by gradual warming to room temperature.
Reaction Mechanism and Kinetic Considerations
The sulfonylation proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl groups of N-Cbz-diethanolamine act as nucleophiles, attacking the electrophilic sulfur atom in MsCl. Triethylamine neutralizes the generated HCl, shifting the equilibrium toward product formation.
Stepwise Sulfonylation
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First Sulfonylation : The primary hydroxyl group reacts with MsCl, forming a mono-sulfonated intermediate.
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Second Sulfonylation : The secondary hydroxyl group undergoes sulfonylation, yielding the bis-sulfonated product.
Competing side reactions, such as over-sulfonylation or ester hydrolysis, are minimized by maintaining strict temperature control and anhydrous conditions.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DCM and THF are preferred due to their ability to stabilize ionic intermediates and enhance reaction rates. Non-polar solvents (e.g., toluene) result in lower yields due to poor solubility of the amine precursor.
Base and Stoichiometry
Triethylamine is the base of choice, typically used in a 2.2:1 molar ratio relative to MsCl to ensure complete HCl neutralization. Alternative bases (e.g., NaOH) are less effective in organic media due to poor solubility.
Temperature Profile
Controlled cooling (0–5°C) during MsCl addition prevents thermal degradation of the sulfonate esters. Post-addition, the reaction mixture is stirred at 20–25°C for 4–6 hours to achieve >95% conversion.
Workup and Purification Strategies
Neutralization and Extraction
Post-reaction, the mixture is washed with aqueous HCl (1 M) to remove excess TEA, followed by brine to eliminate residual water. The organic layer is dried over Na₂SO₄ or MgSO₄.
Crystallization and Chromatography
Crude product is purified via:
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Recrystallization : From ethanol/water mixtures (yield: 72–85%).
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Column Chromatography : Silica gel with ethyl acetate/hexane gradients (purity: >98%).
Characterization and Quality Control
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.52 (s, 2H, CH₂Cbz), 4.20–4.15 (m, 4H, OCH₂CH₂N), 3.10 (s, 6H, SO₂CH₃).
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IR (cm⁻¹): 1350 (S=O asym), 1170 (S=O sym), 1705 (C=O).
Purity Analysis
Comparative Analysis of Sulfonylation Methods
| Parameter | Homogeneous Method | Heterogeneous Method |
|---|---|---|
| Solvent | DCM/THF | Water/MeCN |
| Base | Triethylamine | NaOH |
| Temperature | 0–25°C | 0–5°C |
| Yield | 72–85% | 22–34% |
| Purification | Recrystallization | Column Chromatography |
The homogeneous method offers superior yields and scalability, while the heterogeneous approach (used in cyclodextrin chemistry) is less efficient for this substrate.
Applications and Derivative Synthesis
This compound serves as a precursor for:
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Nucleophilic Displacements : Reaction with amines or thiols to form bis-alkylated products.
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Deprotection Strategies : Hydrogenolysis of the Cbz group yields primary amines for peptide coupling.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine undergoes various chemical reactions, including:
Substitution Reactions: The mesyl groups can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The Cbz group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Hydrogenation using Pd/C in the presence of hydrogen gas is a common method for removing the Cbz group.
Major Products Formed
Substitution Reactions: The major products are N-substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine after removal of the Cbz group.
Scientific Research Applications
Scientific Research Applications
N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine has several notable applications across different scientific fields:
Organic Chemistry
- Intermediate in Synthesis : It serves as an intermediate in the synthesis of various organic compounds, facilitating the construction of complex molecular architectures.
- Reactivity Studies : The compound's ability to undergo nucleophilic substitution reactions makes it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies.
Medicinal Chemistry
- Precursor for Pharmaceuticals : this compound is utilized in the synthesis of pharmaceutical compounds, particularly those targeting antimicrobial and antiviral activities due to the presence of methylsulfonyl groups.
- Modification of Biomolecules : It is employed in the modification of biomolecules, aiding in the study of biological processes and drug interactions.
Biological Applications
Case Study 1: Synthesis of Antimicrobial Agents
A research study explored the use of this compound as a precursor for synthesizing novel antimicrobial agents. The study demonstrated that derivatives synthesized from this compound exhibited significant activity against various bacterial strains, highlighting its potential in drug development.
Case Study 2: Modification of Amines
Another study focused on utilizing this compound for modifying amines to enhance their reactivity. The results indicated that the compound could effectively introduce functional groups that improve the pharmacokinetic properties of drug candidates.
Mechanism of Action
The mechanism of action of N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine involves its ability to undergo substitution and deprotection reactions. The mesyl groups act as good leaving groups, facilitating nucleophilic substitution reactions . The Cbz group provides protection to the amine group during synthetic transformations and can be selectively removed under mild conditions .
Comparison with Similar Compounds
N,N-Bis(2-chloroethyl)amine (Nornitrogen Mustard, NOR)
- Structure: NOR (CAS: 538-07-8) has two chloroethyl groups instead of mesyloxy groups.
- Reactivity : The chloroethyl groups undergo spontaneous hydrolysis to form reactive aziridinium ions, leading to DNA cross-linking via adducts like N-(2-chloroethyl)-N-[2-(7-guaninyl)ethyl]amine and cross-linked N,N-bis[2-(7-guaninyl)ethyl]amine .
- Applications : Used in chemotherapeutic agents (e.g., cyclophosphamide metabolites) due to its DNA alkylation properties.
- Stability : Less stable than mesyloxy derivatives; hydrolyzes rapidly (half-life ~8 min at pH 7.2) .
N-Boc-N,N-bis{2-[(methanesulfonyl)oxy]ethyl}amine (CAS: 401518-11-4)
- Structure : Features a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
- Reactivity : The Boc group is acid-labile, enabling deprotection under mild acidic conditions. Mesyloxy groups retain similar leaving-group properties to the Cbz analog.
- Applications : Used in peptide synthesis where acid-sensitive protection is required .
- Molecular Weight : 361.43 g/mol (lighter than the Cbz analog due to Boc’s lower mass).
N-Methyl-N,N-bis(2-pyridylethyl)amine (CAS: 5452-87-9)
- Structure : Pyridyl substituents replace mesyloxy groups, with a methyl group on the central nitrogen.
- Reactivity : Pyridyl groups act as ligands for metal coordination, making this compound useful in catalysis (e.g., phosphine ligands in palladium-catalyzed reactions) .
- Applications : Primarily employed in coordination chemistry and catalytic systems.
Tris(2-(N,N-bis(2'-benzimidazolylmethyl)amino)ethyl)amine (TTHB)
- Structure : A tridentate ligand with benzimidazole arms, synthesized from tris(2-chloroethyl)amine.
- Reactivity : Forms stable copper(II) complexes for modeling multi-copper enzymes .
- Applications: Used in bioinorganic chemistry to study enzyme mimicry.
Research Findings and Mechanistic Insights
- DNA Cross-Linking: NOR’s chloroethyl groups form cytotoxic DNA adducts (e.g., cross-linked guanine adducts), whereas the mesyloxy groups in N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine are less reactive, requiring specific conditions for substitution .
- Protection Strategies : The Cbz group offers stability under basic and nucleophilic conditions, contrasting with Boc’s acid sensitivity. This dictates their use in orthogonal protection schemes .
- Synthetic Utility : Mesyloxy derivatives are preferred over chloro analogs in controlled synthesis due to their superior stability and predictable reactivity .
Biological Activity
Chemical Structure and Properties
The molecular formula of N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine indicates the presence of functional groups that may contribute to its reactivity and solubility. The methylsulfonyl groups are known for enhancing the solubility of compounds in biological environments, which is crucial for drug development.
| Property | Details |
|---|---|
| Molecular Formula | C12H17N3O6S2 |
| CAS Number | 133024-90-5 |
| Functional Groups | Cbz (benzyloxycarbonyl), methylsulfonyl |
| Solubility | Enhanced due to methylsulfonyl groups |
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, compounds with similar structural features often exhibit notable biological properties. The presence of sulfonamide moieties in related compounds is associated with antimicrobial and antiviral activities, suggesting potential therapeutic applications.
Antimicrobial Properties
Research indicates that sulfonamides, which share structural characteristics with this compound, have demonstrated significant antibacterial effects. These compounds work by inhibiting bacterial folic acid synthesis, which is vital for bacterial growth and replication.
Antiviral Activity
Compounds containing sulfonyl groups have also been reported to possess antiviral properties. This activity is often attributed to their ability to interfere with viral replication mechanisms.
Case Studies and Research Findings
- Antimicrobial Studies : A study on sulfonamide derivatives revealed that modifications in the sulfonamide structure can enhance antibacterial efficacy against various strains of bacteria, including resistant strains. While specific data on this compound is lacking, it is reasonable to hypothesize similar effects based on its structural components .
- Synthesis and Reactivity : Interaction studies have shown that this compound can undergo nucleophilic substitution reactions. This property is essential for its potential use as an intermediate in drug synthesis, highlighting its relevance in medicinal chemistry .
- Comparative Analysis : A comparative analysis of structurally similar compounds indicates that the presence of methylsulfonyl groups can enhance not only solubility but also biological activity. For instance, N-Boc-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine has shown promising results in preliminary biological assays .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine, and how should the product be characterized?
- Methodology :
- Synthesis : Start with N-Cbz-protected tertiary amine (e.g., N-Cbz-dialkylamine). React with methylsulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Maintain temperatures between 0–5°C to control exothermic reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Characterization : Confirm structure using -NMR (e.g., δ 3.0–3.5 ppm for –SOOCH), -NMR (δ 40–45 ppm for mesyl groups), and high-resolution mass spectrometry (HRMS) for molecular ion validation. FT-IR can verify Cbz carbonyl (C=O stretch at ~1700 cm) .
Q. How do the methylsulfonyloxy groups affect the compound’s reactivity in nucleophilic substitutions?
- Methodology :
- The mesyl (methylsulfonyl) groups act as excellent leaving groups. In SN2 reactions, the ethyl-mesyl moieties can be displaced by nucleophiles (e.g., amines, thiols). Monitor reactivity using kinetic studies (e.g., -NMR to track disappearance of mesyl signals) and compare with tosyl or triflate analogs. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates .
Advanced Research Questions
Q. What strategies resolve contradictions in reported stability data under varying pH conditions?
- Methodology :
- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Use HPLC to quantify degradation products (e.g., free Cbz group or hydrolysis of mesyl groups). For conflicting data, validate via LC-MS/MS to identify intermediates (e.g., sulfonic acid derivatives).
- Mechanistic Insight : Density Functional Theory (DFT) calculations can model hydrolysis pathways, identifying pH-sensitive bonds (e.g., mesyl-O cleavage). Cross-reference experimental and computational data to reconcile discrepancies .
Q. How can computational modeling predict the compound’s role in catalytic systems or DNA adduct formation?
- Methodology :
- DNA Crosslinking : Molecular docking (e.g., AutoDock Vina) simulates interactions with DNA bases. Compare adduct formation propensity with nitrogen mustards (e.g., bis(2-chloroethyl)amines). Validate via nanoLC-NSI-MS/MS to detect guanine adducts (e.g., N7-guaninyl crosslinks) .
- Catalytic Applications : Use Gaussian or ORCA software to calculate transition states in alkylation reactions. Parameters include steric hindrance from the Cbz group and mesyl electrophilicity. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots .
Q. What experimental designs minimize side reactions during functionalization of the tertiary amine core?
- Methodology :
- Protection/Deprotection : Temporarily replace Cbz with Boc (tert-butoxycarbonyl) for acid-sensitive reactions. Monitor deprotection (e.g., TFA in DCM) via TLC.
- Selective Alkylation : Use bulky electrophiles (e.g., tert-butyl bromoacetate) to avoid over-alkylation. Employ -NMR if fluorinated tags are introduced for tracking .
Key Considerations for Researchers
- Data Validation : Cross-check NMR assignments with 2D techniques (e.g., HSQC, COSY) to confirm connectivity, especially for overlapping ethyl-mesyl signals.
- Contradiction Management : Replicate conflicting studies under identical conditions (e.g., solvent purity, temperature control) to identify external variables .
- Safety Protocols : Handle mesyl derivatives in fume hoods due to potential lachrymatory effects. Quench excess MsCl with ice-cold sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
